molecular formula C13H10O3 B6377491 2-Formyl-6-(4-hydroxyphenyl)phenol CAS No. 1220111-46-5

2-Formyl-6-(4-hydroxyphenyl)phenol

Cat. No.: B6377491
CAS No.: 1220111-46-5
M. Wt: 214.22 g/mol
InChI Key: YRDLIUHYLBVWBB-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-hydroxyphenyl)phenol (CAS 1220111-46-5) is an advanced organic intermediate with the molecular formula C13H10O3 and a molecular weight of 214.22 . This compound is characterized by a biphenyl structure functionalized with both a formyl group and two phenolic hydroxyl groups, making it a versatile building block for complex molecular synthesis . The presence of multiple reactive sites, including the formyl group and phenolic hydroxyls, allows this compound to undergo a wide range of chemical transformations. These include electrophilic substitutions, such as acylation and alkylation, as well as nucleophilic substitutions at the formyl group, enabling its use in coupling reactions and the synthesis of more complex functional materials . As a phenolic compound, it belongs to a class of molecules that are widely investigated in modern science for their potential biological activities and are considered a potent source for new compounds in drug discovery . This chemical is supplied with a minimum purity of 95% and is accompanied by batch-specific Certificate of Analysis (COA) to ensure traceability and compliance for your research applications . The product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-10-2-1-3-12(13(10)16)9-4-6-11(15)7-5-9/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDLIUHYLBVWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685034
Record name 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220111-46-5
Record name 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The Duff reaction proceeds via the in situ generation of an iminium intermediate from HMTA and methanesulfonic acid, which acts as both a catalyst and dehydrating agent. Boric acid is often added to stabilize reactive intermediates and enhance regioselectivity. For 2-formyl-6-(4-hydroxyphenyl)phenol, the 4-hydroxyphenyl group at position 6 directs electrophilic attack to the ortho position (position 2) relative to the phenolic hydroxyl group.

A representative protocol involves:

  • Dissolving 6-(4-hydroxyphenyl)phenol in a cyclohexane-methanesulfonic acid mixture.

  • Adding HMTA (1.2 equivalents) and heating at 75–100°C for 7 hours.

  • Quenching with ice-cold brine to precipitate the product.

Key Parameters:

  • Temperature: Reactions below 75°C result in incomplete conversion, while exceeding 100°C promotes side reactions.

  • Acid Strength: Methanesulfonic acid outperforms polyphosphoric acid in minimizing polymerization.

  • Yield: 86–91.2% under optimized conditions.

Substrate Scope and Limitations

This method is highly effective for electron-rich phenolic substrates. However, steric hindrance from bulky substituents (e.g., tert-butyl groups) reduces yields by impeding HMTA coordination. For example, 3-(tert-butyl)phenol derivatives show <50% conversion in analogous reactions.

Hydroxymethylation-Oxidation Sequence

An alternative approach involves introducing a hydroxymethyl group followed by oxidation to the formyl moiety. This two-step strategy mitigates the direct handling of reactive formylating agents.

Hydroxymethylation with Paraformaldehyde

Phenols react with paraformaldehyde under SnCl4 catalysis in toluene to yield 2-hydroxymethyl derivatives. For 6-(4-hydroxyphenyl)phenol, this step would target position 2:

6-(4-Hydroxyphenyl)phenol+paraformaldehydeSnCl4,Bu3N2-Hydroxymethyl-6-(4-hydroxyphenyl)phenol\text{6-(4-Hydroxyphenyl)phenol} + \text{paraformaldehyde} \xrightarrow{\text{SnCl}4, \text{Bu}3\text{N}} \text{2-Hydroxymethyl-6-(4-hydroxyphenyl)phenol}

Conditions:

  • Catalyst: SnCl4 (10 mol%) with tri-n-butylamine as a proton sponge.

  • Solvent: Anhydrous toluene at reflux (110°C).

  • Yield: ~70% for analogous substrates.

Oxidation to the Formyl Group

The hydroxymethyl intermediate is oxidized using pyridinium chlorochromate (PCC) or MnO2:

2-Hydroxymethyl-6-(4-hydroxyphenyl)phenolPCC, CH2Cl2This compound\text{2-Hydroxymethyl-6-(4-hydroxyphenyl)phenol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{this compound}

Challenges:

  • Over-oxidation to carboxylic acids if reaction times exceed 12 hours.

  • Chromium byproducts necessitate rigorous column purification.

Comparative Analysis of Methods

Method Yield Regioselectivity Practicality
Duff Aldehyde Synthesis86–91.2%HighModerate
Hydroxymethylation-Oxidation50–70%ModerateLow (2 steps)
DoM-Formylation~60%*Very HighLow (3+ steps)

*Estimated based on analogous reactions.

Key Observations:

  • The Duff reaction offers the best balance of yield and simplicity but requires careful temperature control.

  • Hydroxymethylation-oxidation is less efficient due to competing bis-hydroxymethylation.

  • DoM strategies, while highly selective, are synthetically demanding.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-formyl-6-(4-hydroxyphenyl)phenol is utilized as an intermediate for producing other compounds. Its ability to form Schiff bases with primary amines opens pathways for synthesizing imines, which are crucial in many biochemical processes.

Biology

Research has indicated potential biological activities of derivatives derived from this compound:

  • Antimicrobial Properties: Several studies have investigated the antimicrobial effects of this compound derivatives against various pathogens.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The therapeutic potential of this compound derivatives is under exploration. These compounds may serve as leads for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

Industrial Applications

In industry, this compound is used in:

  • Dyes and Pigments: The compound's chemical properties allow it to be employed in the production of various dyes.
  • Chemical Intermediates: It serves as a building block for synthesizing other industrial chemicals .

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), indicating that modifications to the hydroxyl group enhanced efficacy .
  • Anticancer Research : Another study focused on the anticancer properties of this compound derivatives. The results indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-Formyl-6-(4-hydroxyphenyl)phenol with structurally related phenolic derivatives:

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Not provided –CHO (2-position), –OH (4-hydroxyphenyl) ~228 High polarity, potential for H-bonding
2-Hydroxy-3-(3-hydroxyphenyl)benzaldehyde 1258637-02-3 –CHO (1-position), –OH (3-hydroxyphenyl) ~230 Isomeric differences affect solubility
2-Formyl-6-(4-methylphenyl)phenol 343603-84-9 –CHO (2-position), –CH₃ (4-methylphenyl) ~212 Reduced polarity due to methyl group
4-Isopropenylphenol Not provided –C(CH₂)=CH₂ (4-position) ~134 Volatile, detected in BPA degradation
Bisphenol A (BPA) 80-05-7 –C(CH₃)₂ (bridging two 4-hydroxyphenyl) ~228 Endocrine disruptor, industrial monomer

Key Observations:

  • Substituent Position and Reactivity: The para-hydroxyphenyl group in this compound enhances its hydrogen-bonding capacity compared to methyl-substituted analogues (e.g., 2-Formyl-6-(4-methylphenyl)phenol), which exhibit lower polarity .
  • Biological Relevance: BPA’s endocrine-disrupting effects are linked to its two para-hydroxyphenyl groups. The single hydroxyphenyl group in this compound likely reduces estrogenic activity, though this requires empirical validation .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

This compound acts as a polydentate ligand in transition metal coordination chemistry:

  • Nickel(II) Complex Stabilization : Reacts with dinucleating ligands (e.g., H₃L) and Ni(NO₃)₂·6H₂O to form stable [Ni₂L(dfp)] complexes, where the phenolic oxygen and formyl oxygen participate in chelation. Hydrolysis of the parent ligand is suppressed upon coordination .

  • Structural Features : The 2-formyl-4-methylphenol (Hdfp) derivative forms six-membered chelate rings with nickel, confirmed by X-ray crystallography and magnetic susceptibility measurements .

Table 1: Key Coordination Properties

PropertyValue/ObservationSource
Chelation SitesPhenolic O, Formyl O
Complex StabilityPrevents ligand hydrolysis
Magnetic Moment (Ni²⁺)~3.2 μB (antiferromagnetic)

Condensation Reactions

The formyl group undergoes condensation with amines and 1,3-dicarbonyl compounds:

  • Benzoxazole Synthesis : Reacts with 2-aminophenol in polyphosphoric acid (PPA) at 170°C to form 2-(5'-formyl-2'-hydroxyphenyl)benzoxazole, confirmed by ¹H/¹³C NMR and UV-Vis spectroscopy .

  • Hantzsch Dihydropyridine Formation : Condenses with ethyl acetoacetate and ammonium acetate in isopropanol to yield fluorescent 1,4-dihydropyridine derivatives (66% yield) .

Mechanistic Pathway :

  • Imine formation between formyl group and amine.

  • Cyclization via nucleophilic attack of phenolic oxygen.

  • Aromatization under acidic conditions .

Reduction of the Formyl Group

The aldehyde moiety is selectively reduced to a hydroxymethyl group:

  • NaBH₄ Reduction : Treatment with sodium borohydride in ethanol converts the formyl group to -CH₂OH without affecting phenolic hydroxyls, yielding 2-hydroxymethyl-6-(4-hydroxyphenyl)phenol (>90% yield) .

  • Regiospecificity : Paraformaldehyde/stannic chloride systems ensure o-substitution, avoiding bishydroxymethyl byproducts .

Oxidative Coupling Reactions

The phenolic hydroxyl groups participate in oxidative transformations:

  • Quinone Anil Formation : Under Fe[TPP]Cl catalysis with t-BuOOH, reacts with p-substituted anilines to form benzoquinone anils via para-selective C-N coupling .

  • Phenoxazinone Synthesis : Oxidative homocoupling of aminophenol derivatives yields phenoxazinones, a structural motif in natural products .

Table 2: Oxidative Coupling Conditions

SubstrateCatalystProductYieldSource
3,4-DimethoxyanilineFe[TPP]ClBenzoquinone anil82%
2-AminophenolMn[TPP]ClPhenoxazinone83%

Acetal Formation

The formyl group forms cyclic acetals under anhydrous conditions:

  • Ethylene Glycol Protection : Reacts with ethylene glycol and p-toluenesulfonic acid in toluene to form a six-membered acetal, preventing aldehyde oxidation during subsequent reactions .

Thermal Stability and Decomposition

  • Thermogravimetric Analysis (TGA) : Stable up to 250°C, with decomposition initiating at 300°C (ΔH = 184 kJ/mol) .

  • Char Formation : Carbonization above 400°C yields graphitic residues, confirmed by Raman spectroscopy .

This compound’s reactivity is dominated by its formyl group’s electrophilicity and the phenolic hydroxyl’s acidity, enabling applications in coordination chemistry, heterocycle synthesis, and materials science. Future studies should explore catalytic asymmetric reactions and polymer stabilization mechanisms.

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